Methyl 4-({[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE is an organic compound with a complex structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-phenylmethanesulfonylpyrimidine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste. Industrial production methods often include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a sulfide derivative. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
METHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may have significant effects on cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-CHLORO-5-(MORPHOLIN-4-YLSULFONYL)BENZOATE
- METHYL 5-CHLORO-2-METHOXY-4-(PHENYLACETYL)AMINO)BENZOATE
- ETHYL 4-(5-CHLORO-2-METHOXYPHENYLUREIDO)BENZOATE
Uniqueness
METHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its combination of functional groups provides versatility in its applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H16ClN3O5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
methyl 4-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16ClN3O5S/c1-29-19(26)14-7-9-15(10-8-14)23-18(25)17-16(21)11-22-20(24-17)30(27,28)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,25) |
InChI Key |
INBRIJJYXXIQAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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